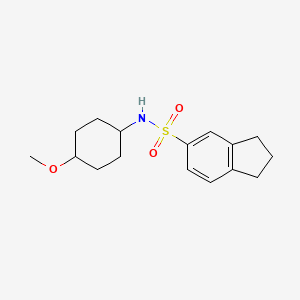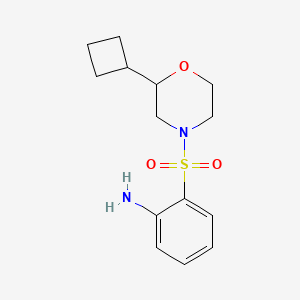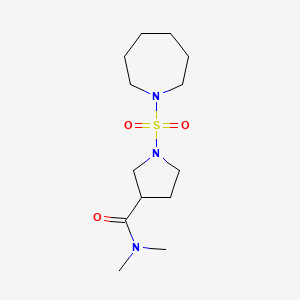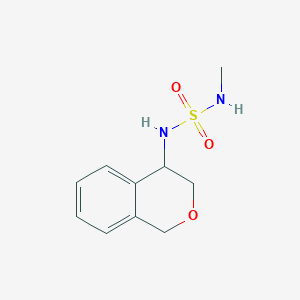![molecular formula C9H9F2N5 B7414907 6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]-7H-purine](/img/structure/B7414907.png)
6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]-7H-purine is a compound that features a pyrrolidine ring substituted with two fluorine atoms at the 3 and 4 positions, and a purine ring
Méthodes De Préparation
The synthesis of 6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]-7H-purine typically involves the construction of the pyrrolidine ring followed by its functionalization and subsequent attachment to the purine ring. The synthetic routes often start with commercially available precursors and involve multiple steps, including cyclization, fluorination, and coupling reactions. Industrial production methods may employ optimized reaction conditions to maximize yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and scalability.
Analyse Des Réactions Chimiques
6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]-7H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and temperature control. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]-7H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of fluorinated compounds with biological systems.
Industry: It can be used in the production of materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]-7H-purine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]-7H-purine include other fluorinated pyrrolidine derivatives and purine analogs. These compounds may share similar structural features but differ in their specific substitutions and functional groups. The uniqueness of this compound lies in its specific configuration and the presence of both fluorine atoms and the purine ring, which can confer distinct properties and applications.
Some similar compounds include:
- 3,4-difluoropyrrolidine
- Purine derivatives with different substituents
- Other fluorinated heterocycles
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N5/c10-5-1-16(2-6(5)11)9-7-8(13-3-12-7)14-4-15-9/h3-6H,1-2H2,(H,12,13,14,15)/t5-,6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNNZVDTTYYDJY-OLQVQODUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C2=NC=NC3=C2NC=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1C2=NC=NC3=C2NC=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-methylindazol-3-yl)methyl]-1-(5-methyl-1,3-oxazol-4-yl)methanamine](/img/structure/B7414825.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(5-methyl-1,3-oxazol-4-yl)methanamine](/img/structure/B7414833.png)

![(2R)-1-[1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7414842.png)
![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]-2-methylpropan-2-ol](/img/structure/B7414848.png)


![N,N-dimethyl-1-thieno[3,2-b]pyridin-6-ylsulfonylpyrrolidine-3-carboxamide](/img/structure/B7414858.png)
![1-[1-(2,2-Dimethylpropylsulfonyl)azepan-4-yl]pyrrolidin-2-one](/img/structure/B7414873.png)

![4-(fluoromethyl)-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B7414899.png)
![6-Methyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one](/img/structure/B7414919.png)
![1-tert-butyl-6-[(2-ethyl-1,3-oxazol-5-yl)methylamino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7414934.png)
![2-[1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-2-yl]-1H-benzimidazole](/img/structure/B7414936.png)
